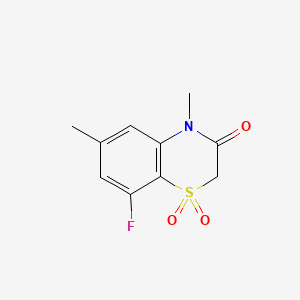
8-fluoro-4,6-dimethyl-3,4-dihydro-2H-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-fluoro-4,6-dimethyl-3,4-dihydro-2H-1 is a synthetic organic compound that belongs to the class of fluorinated heterocycles. This compound is characterized by the presence of a fluorine atom and two methyl groups attached to a dihydro-2H-1 ring structure. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-4,6-dimethyl-3,4-dihydro-2H-1 typically involves multi-step organic reactions. One common method includes the fluorination of a precursor compound, followed by the introduction of methyl groups through alkylation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. For example, the fluorination step may involve the use of a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems for reagent addition and product separation further enhances the efficiency of the production process .
化学反応の分析
Types of Reactions
8-fluoro-4,6-dimethyl-3,4-dihydro-2H-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 8-fluoro-4,6-dimethyl-2H-1-ketone, while reduction can produce this compound-ol .
科学的研究の応用
8-fluoro-4,6-dimethyl-3,4-dihydro-2H-1 has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 8-fluoro-4,6-dimethyl-3,4-dihydro-2H-1 involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various physiological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
6-bromo-8-fluoro-3,4-dihydro-2H-1: This compound shares a similar core structure but has a bromine atom instead of a methyl group, leading to different reactivity and applications.
8-fluoro-4,6-dimethyl-2H-1-ketone: This oxidized derivative of 8-fluoro-4,6-dimethyl-3,4-dihydro-2H-1 exhibits distinct chemical properties and is used in different research contexts.
Uniqueness
The presence of both fluorine and methyl groups in this compound imparts unique steric and electronic effects, making it a valuable compound for studying structure-activity relationships. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from other similar compounds .
特性
分子式 |
C10H10FNO3S |
|---|---|
分子量 |
243.26 g/mol |
IUPAC名 |
8-fluoro-4,6-dimethyl-1,1-dioxo-1λ6,4-benzothiazin-3-one |
InChI |
InChI=1S/C10H10FNO3S/c1-6-3-7(11)10-8(4-6)12(2)9(13)5-16(10,14)15/h3-4H,5H2,1-2H3 |
InChIキー |
CNVKLVICQKUONO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C1)F)S(=O)(=O)CC(=O)N2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl (1-(2-hydroxyethyl)-2-oxabicyclo[2.2.2]octan-4-yl)carbamate](/img/structure/B11762340.png)
![[(4-Chloro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B11762348.png)
![N-[tert-butyl-(propan-2-ylamino)phosphoryl]propan-2-amine](/img/structure/B11762349.png)
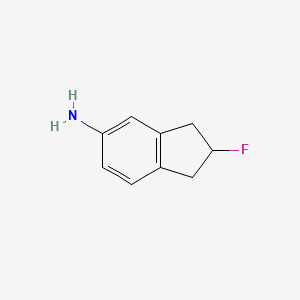
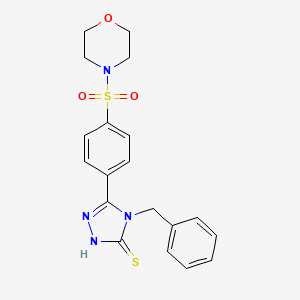

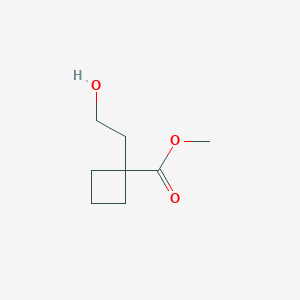
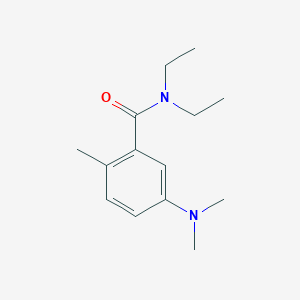

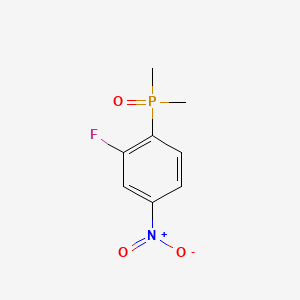
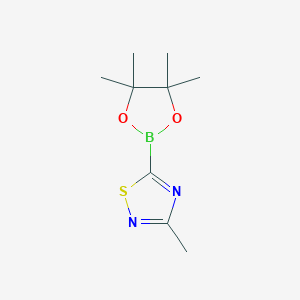

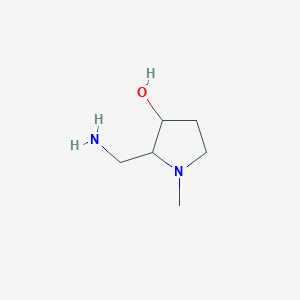
![4,4,10,10-Tetramethyl-5,6,9,10-tetrahydro-4H,8H-pyrido[3,2,1-ij][1,6]naphthyridine](/img/structure/B11762421.png)
